molecular formula C17H27Cl2NO2 B2644898 1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217758-43-4

1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No. B2644898
CAS RN: 1217758-43-4
M. Wt: 348.31
InChI Key: AGOQIBXMLDLFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H27Cl2NO2 and its molecular weight is 348.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study by Kerr et al. (2007) explored the synthesis and biological activity of allosteric modulators of GABA B receptors, focusing on derivatives of 3-[3,5-di-iso-propyl-4-hydroxyphenyl]propan-1-ol, which shares a structural motif with the compound . This research highlights the potential for studying receptor modulation and the synthesis of novel compounds for neurological applications (Kerr, D., et al., 2007).

Antimicrobial and Antiradical Activity

  • Research by Čižmáriková et al. (2020) on the synthesis, antimicrobial, and antiradical activity of certain propan-1-ones and their intermediates suggests that structurally similar compounds could have applications in developing antimicrobial and antioxidant agents. This indicates potential research paths for evaluating the antimicrobial efficacy of related compounds (Čižmáriková, R., et al., 2020).

Drug Metabolism and Bioactivities

  • A study by Xi et al. (2011) on the design, synthesis, and bioactivities of DDPH analogs as α₁-adrenoceptors antagonists provides insight into the chemical modification strategies to improve drug properties such as metabolism and potency. This type of research is relevant for understanding how structural modifications affect the biological activities of similar compounds (Xi, B., et al., 2011).

properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO2.ClH/c1-12-9-16(7-8-17(12)18)21-11-15(20)10-19-13(2)5-4-6-14(19)3;/h7-9,13-15,20H,4-6,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOQIBXMLDLFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=CC(=C(C=C2)Cl)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

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